

# Application of Ravuconazole in Preclinical Fungal Infection Models

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## Compound of Interest

Compound Name: Ravuconazole-d4

Cat. No.: B12416285

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Note: Extensive research has been conducted on the triazole antifungal agent Ravuconazole in various preclinical models of fungal infections. However, specific data on a deuterated form, **Ravuconazole-d4**, is not readily available in the reviewed literature. The following application notes and protocols are based on the comprehensive studies of Ravuconazole. Deuteration, a strategy to improve pharmacokinetic properties by substituting hydrogen with deuterium atoms, may alter the metabolic profile, potentially leading to an improved half-life and reduced toxic metabolites.[1] The data presented here for Ravuconazole serves as a foundational guide for researchers, scientists, and drug development professionals.

## Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent with demonstrated potent in vitro and in vivo activity against a wide range of medically important fungi, including *Candida* spp. and *Aspergillus* spp.[2][3][4] It has shown efficacy in various animal models of fungal infections, such as disseminated aspergillosis, mucosal candidiasis, and systemic histoplasmosis.[2][5] This document provides a summary of its application in these models, including key efficacy data and detailed experimental protocols.

## Data Summary

### Pharmacokinetic Properties of Ravuconazole

The pharmacokinetic profile of Ravuconazole has been characterized in several animal models, demonstrating a long elimination half-life and significant tissue penetration.

Parameter	Animal Model	Dosage	Value	Reference
Elimination Half-Life	Rabbit	10-30 mg/kg (oral)	~13 hours	[6][7]
Rabbit	1.25-40 mg/kg (IV prodrug)	20.55 - 26.34 hours	[8]	
Murine	10-160 mg/kg (oral)	3.9 - 4.8 hours	[9][10]	
Protein Binding	Murine	-	95.8%	[9]
Cmax	Rabbit	1.25-40 mg/kg (IV prodrug)	2.03 - 58.82 mg/L	[8]
AUC(0-∞)	Rabbit	1.25-40 mg/kg (IV prodrug)	5.80 - 234.21 mg·h/L	[8]

## Efficacy of Ravuconazole in Fungal Infection Models

Ravuconazole has demonstrated significant efficacy in reducing mortality and fungal burden in various preclinical models.

Infection Model	Animal Model	Fungal Species	Ravuconazole Dosage	Key Efficacy Outcomes	Reference
Invasive Aspergillosis	Immunosuppressed Rabbit	Aspergillus fumigatus	30 mg/kg/day (oral)	Eliminated mortality, cleared serum antigen, and eliminated organisms from tissues.	<a href="#">[6]</a> <a href="#">[7]</a>
Disseminated Aspergillosis	Immunosuppressed Guinea Pig	Aspergillus fumigatus	5, 10, 25 mg/kg (oral)	Significantly improved survival and reduced tissue burden in liver, brain, and kidney.	<a href="#">[2]</a>
Disseminated Candidiasis	Neutropenic Murine	Candida albicans	-	The AUC/MIC ratio was strongly predictive of treatment outcome ( $R^2 = 91\%$ ).	<a href="#">[9]</a>
Mucosal Candidosis	SCID Mice	Candida albicans	25 mg/kg	Superior to fluconazole in reducing CFU in all tissues; cleared infection in all tissues from 50% of mice.	<a href="#">[11]</a>

## Tissue Distribution of Ravuconazole

Studies have shown that Ravuconazole achieves substantial concentrations in various tissues. The following data was collected 30 minutes after the last of eight daily intravenous doses of the prodrug in rabbits.

Tissue	Concentration Range (µg/g)	Reference
Liver	12.91 - 562.68	[8]
Adipose Tissue	10.57 - 938.55	[8]
Lung	5.46 - 219.12	[8]
Kidney	3.95 - 252.44	[8]
Brain	2.37 - 144.85	[8]

## Experimental Protocols

### Murine Model of Disseminated Candidiasis

This protocol is designed to evaluate the efficacy of Ravuconazole in a neutropenic murine model of disseminated *Candida albicans* infection. The primary endpoint is the fungal burden in the kidneys.[9]

#### a. Immunosuppression and Infection:

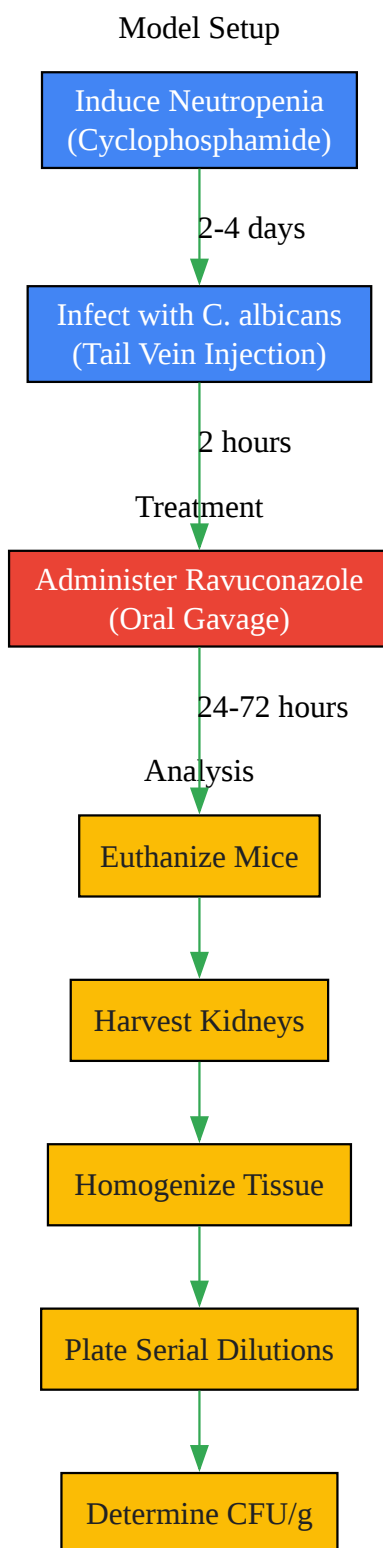
- Induce neutropenia in mice using cyclophosphamide administered intraperitoneally.
- Two to four days after immunosuppression, infect mice via tail vein injection with a suspension of *Candida albicans*.

#### b. Treatment Regimen:

- Initiate oral administration of Ravuconazole at various dosages and dosing intervals 2 hours post-infection.
- Continue treatment for a specified duration (e.g., 24 or 72 hours).[9]

#### c. Outcome Assessment:

- At the end of the treatment period, euthanize the mice.
- Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions.
- Plate the dilutions on appropriate agar plates and incubate to determine the number of colony-forming units (CFU) per gram of tissue.



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Workflow for Murine Disseminated Candidiasis Model.

## Rabbit Model of Invasive Aspergillosis

This protocol details the evaluation of Ravuconazole in an immunosuppressed, temporarily leukopenic rabbit model of invasive *Aspergillus fumigatus* infection.[6][7]

### a. Immunosuppression and Infection:

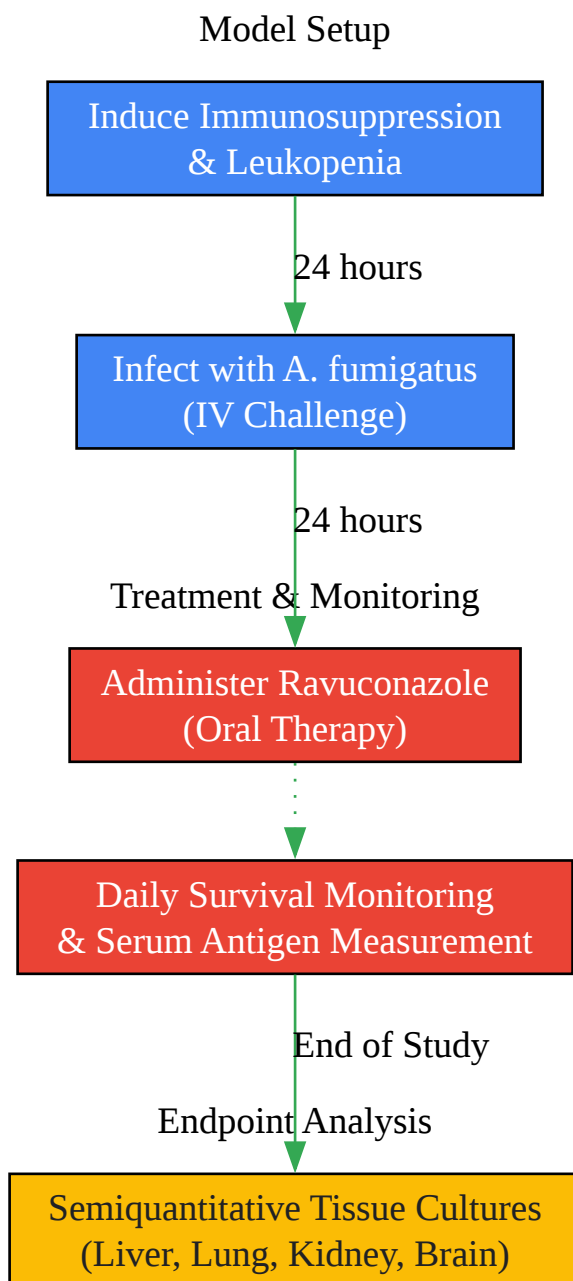
- Induce immunosuppression and temporary leukopenia in rabbits.
- Twenty-four hours after initiating immunosuppression, challenge the rabbits with an intravenous inoculum of *Aspergillus fumigatus* conidia.

### b. Treatment Regimen:

- Begin oral therapy with Ravuconazole (e.g., 30 mg/kg of body weight per day) 24 hours after the fungal challenge.[7]
- A control group should receive no treatment, and a comparator group could receive a standard antifungal like amphotericin B.[7]
- Continue treatment for a predetermined period (e.g., up to 12 days).

### c. Outcome Assessment:

- Monitor survival daily.
- Collect serum samples to measure aspergillus antigen levels.
- At the end of the study, or at the time of death, perform semiquantitative cultures of liver, lung, kidney, and brain tissues to determine the fungal burden.[7]



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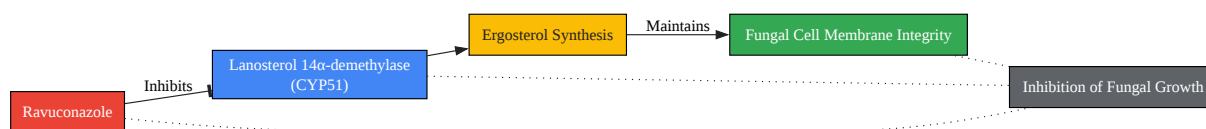
Workflow for Rabbit Invasive Aspergillosis Model.

## Signaling Pathway Inhibition by Azole Antifungals

Ravuconazole, as a triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase. This enzyme is crucial for the synthesis of ergosterol, a



vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.



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Mechanism of Action of Ravuconazole.

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